

JQAD1 vs. A-485: A Comparative Guide to EP300 Inhibition and Degradation

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Compound of Interest

Compound Name: JQAD1

Cat. No.: B10854791

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For researchers, scientists, and drug development professionals, the selective modulation of epigenetic regulators is a critical area of investigation. The histone acetyltransferase EP300 is a key transcriptional co-activator implicated in various cancers, making it a prime therapeutic target. This guide provides an objective comparison of two prominent small molecules used to modulate EP300 activity: the catalytic inhibitor A-485 and the proteolysis-targeting chimera (PROTAC) degrader **JQAD1**.

This comparison will delve into their distinct mechanisms of action, selectivity, and functional consequences, supported by experimental data and detailed protocols for key assays.

At a Glance: JQAD1 vs. A-485

Feature	JQAD1	A-485
Molecule Type	PROTAC Degradator	Small Molecule Inhibitor
Primary Target	EP300	EP300 and CBP
Mechanism of Action	Induces proteasomal degradation of EP300	Catalytic inhibition of HAT domain (Acetyl-CoA competitive)
Selectivity	Preferential for EP300 degradation over CBP	Potent inhibitor of both EP300 and CBP

Quantitative Performance Data

The following tables summarize the key quantitative metrics for **JQAD1** and A-485, providing a direct comparison of their potency and efficacy.

Table 1: In Vitro Potency and Efficacy

Parameter	JQAD1	A-485	Reference(s)
EP300 DC50	≤ 31.6 nM (Kelly neuroblastoma cells)	Not Applicable	[1]
EP300 IC50	Not Applicable	9.8 nM (biochemical assay)	[2]
CBP IC50	Not Applicable	2.6 nM (biochemical assay)	[2]
Cellular H3K27ac Reduction	Yes	Yes	[3][4]
Apoptosis Induction	Rapid and potent in sensitive cell lines	Slower and less potent compared to JQAD1 at early time points	[5]

Table 2: Selectivity Profile

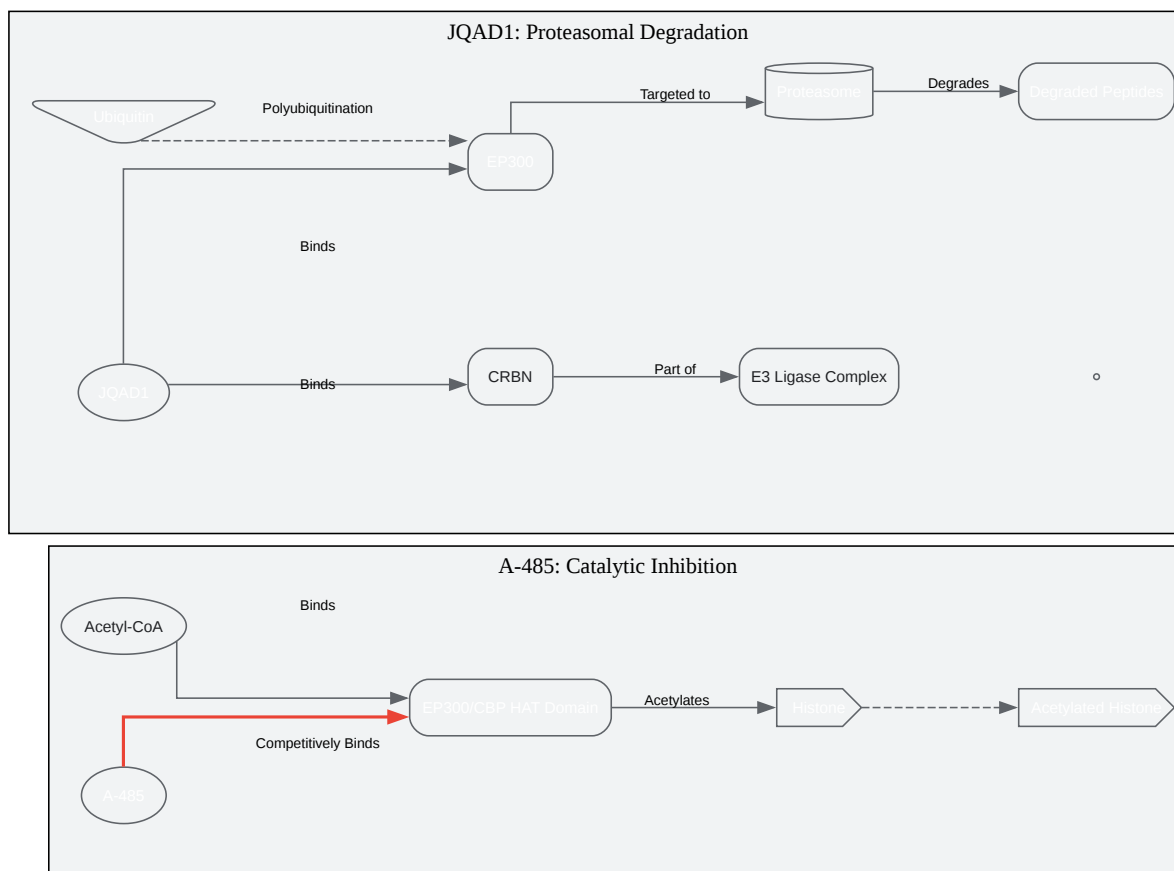
Target	JQAD1 (Degradation)	A-485 (Inhibition)	Reference(s)
EP300	Potent	Potent	[1][2]
CBP	Minimal effect at concentrations that degrade EP300, but degradation observed at later time points	Potent	[1][6]
Other HATs (e.g., PCAF, GCN5)	Not reported to degrade	>1000-fold selective over other HATs	[4]

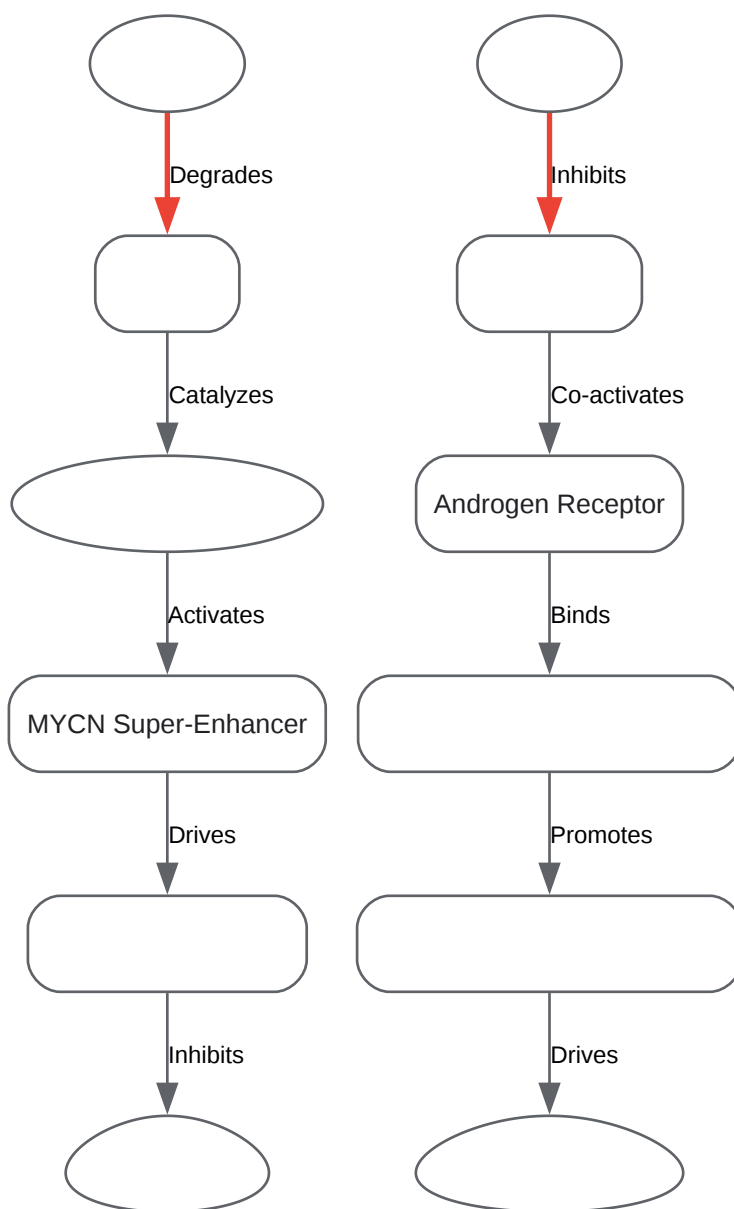
Mechanism of Action

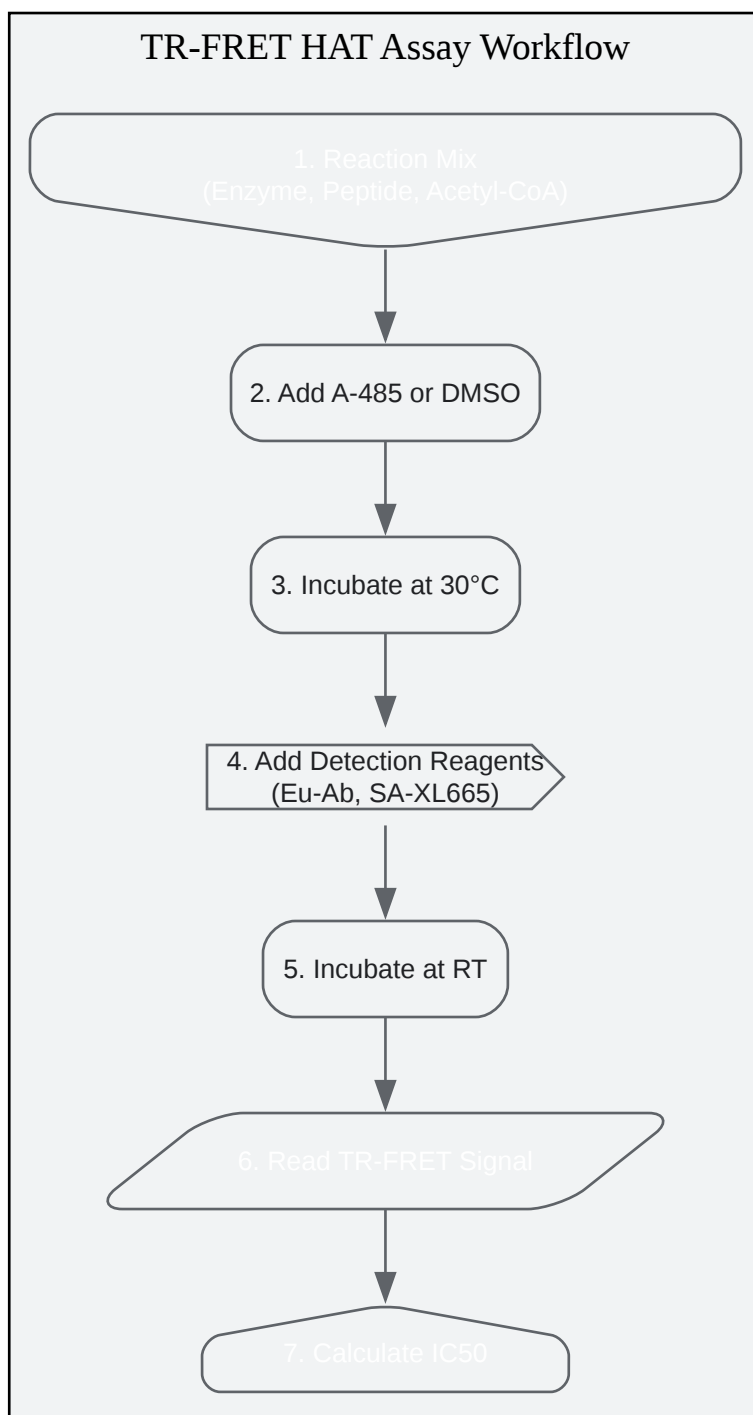
A-485 and **JQAD1** employ fundamentally different strategies to neutralize EP300 function.

A-485 is a catalytic inhibitor that directly competes with the cofactor acetyl-CoA for binding to the histone acetyltransferase (HAT) domain of both EP300 and its close paralog, CREB-binding protein (CBP)[4]. This competitive inhibition blocks the transfer of acetyl groups to histone and non-histone substrates, thereby preventing the establishment of activating chromatin marks like H3K27ac.

JQAD1, on the other hand, is a PROTAC that hijacks the cell's own protein disposal machinery. It is a heterobifunctional molecule composed of A-485 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1]. **JQAD1** facilitates the formation of a ternary complex between EP300 and the CRBN E3 ligase, leading to the polyubiquitination of EP300 and its subsequent degradation by the proteasome[3]. This approach not only ablates the catalytic activity of EP300 but also eliminates its scaffolding functions.







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